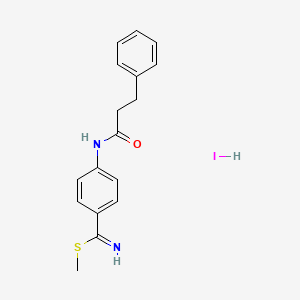
1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse pharmacological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods: Industrial production of pyrazole derivatives often employs multicomponent reactions and catalytic processes to achieve high yields and selectivity. For example, the use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency of pyrazole synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Aryl halides and base catalysts for N-arylation reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact mechanism can vary depending on the specific application and the biological target .
Comparación Con Compuestos Similares
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole
- 1,3-Bis(4-fluorophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
- 3-(4-Chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole
Uniqueness: 1H-Pyrazole, 4,5-dihydro-5-methyl-1-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
23429-65-4 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-methyl-2-(4-methylphenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C11H14N2/c1-9-3-5-11(6-4-9)13-10(2)7-8-12-13/h3-6,8,10H,7H2,1-2H3 |
Clave InChI |
CLRIEQZURAMWBW-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=NN1C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


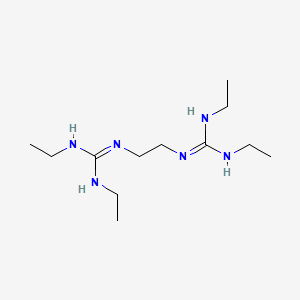
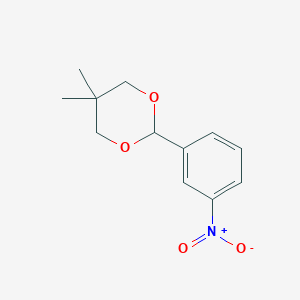
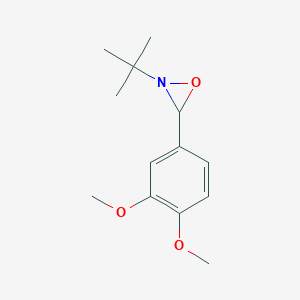
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)

![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
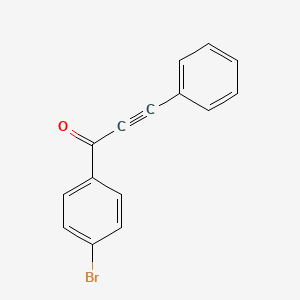
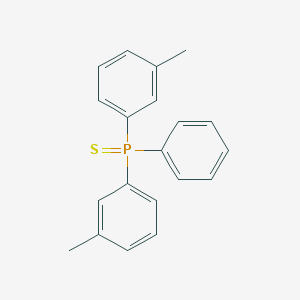
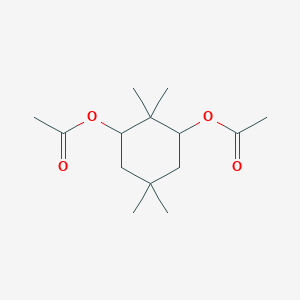
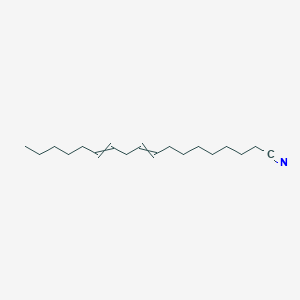
![[(2-Chlorocyclohexyl)sulfanyl]benzene](/img/structure/B14710604.png)
